1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-(phenylmethoxy)-

Catalog No.
S14340916
CAS No.
53924-12-2
M.F
C29H23NO3
M. Wt
433.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-...

CAS Number

53924-12-2

Product Name

1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-(phenylmethoxy)-

IUPAC Name

3-benzhydryl-5-phenylmethoxy-1H-indole-2-carboxylic acid

Molecular Formula

C29H23NO3

Molecular Weight

433.5 g/mol

InChI

InChI=1S/C29H23NO3/c31-29(32)28-27(26(21-12-6-2-7-13-21)22-14-8-3-9-15-22)24-18-23(16-17-25(24)30-28)33-19-20-10-4-1-5-11-20/h1-18,26,30H,19H2,(H,31,32)

InChI Key

QHNVJRFWGOYONQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC(=C3C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O

1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-(phenylmethoxy) is a complex organic compound characterized by its unique structure, which includes an indole ring system. Its molecular formula is C29H23NO3, and it has a molecular weight of approximately 433.5 g/mol. The compound features a carboxylic acid group at the 2-position of the indole ring, a diphenylmethyl group at the 3-position, and a phenylmethoxy group at the 5-position. This structural arrangement contributes to its potential biological activities and chemical reactivity.

Typical for indole derivatives, including:

  • Esterification: Reaction with alcohols to form esters.
  • Nucleophilic substitution: The presence of the carboxylic acid allows for nucleophilic attack at the carbonyl carbon.
  • Reduction: The carboxylic acid can be reduced to an alcohol or aldehyde under appropriate conditions.

These reactions are significant for modifying the compound to enhance its biological activity or to synthesize analogs.

1H-Indole-2-carboxylic acid derivatives have been studied for their anti-inflammatory, analgesic, and anticancer properties. For instance, similar indole compounds have shown effectiveness against various cancer cell lines, including MCF10A and HCT116 . Additionally, some derivatives exhibit inhibition of cyclooxygenase enzymes, which are crucial in inflammatory processes . The biological activities are often attributed to the indole core's ability to interact with biological targets.

Synthesis of 1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-(phenylmethoxy) can be achieved through several methods:

  • Fischer Indole Synthesis: This involves the reaction of phenylhydrazine with a suitable ketone or aldehyde.
  • Refluxing with Carboxylic Acids: The compound can be synthesized by heating appropriate indole derivatives with diphenylmethanol and phenylmethanol under acidic conditions.
  • Coupling Reactions: Utilizing coupling reagents to link the diphenylmethyl and phenylmethoxy groups onto the indole skeleton.

These methods allow for variations in yield and purity depending on reaction conditions.

The compound has potential applications in:

  • Pharmaceuticals: Due to its biological activities, it may serve as a lead compound for drug development targeting inflammation and cancer.
  • Chemical Research: As a building block in organic synthesis for developing more complex molecules.
  • Material Science: Its unique properties may find uses in developing new materials or coatings.

Interaction studies have shown that indole derivatives can effectively bind to various biological receptors and enzymes. For example, molecular docking studies indicate that these compounds may inhibit cyclooxygenase enzymes . In vitro assays have also demonstrated cytotoxic effects against specific cancer cell lines, suggesting potential therapeutic applications .

Several compounds share structural similarities with 1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-(phenylmethoxy). Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-Diphenylmethyl-5-benzyloxy-1H-indole-2-carboxylic acidC29H23NO3Similar structure; different substituents
3-Methyl-5-(methylsulfonyl)-2-phenyl-1H-indolC17H17N2O2SExhibits anti-inflammatory properties
5-Fluoro-2,3-dimethyl-1H-indoleC10H10FNKnown for cytotoxic effects

These compounds highlight the diversity within indole derivatives while showcasing the unique characteristics of 1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-(phenylmethoxy), particularly its specific functional groups that may enhance its biological activity.

XLogP3

6.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

433.16779360 g/mol

Monoisotopic Mass

433.16779360 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-10-2024

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